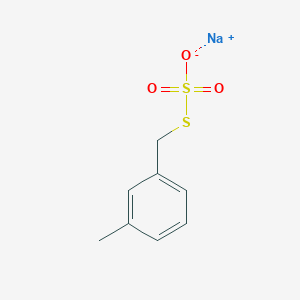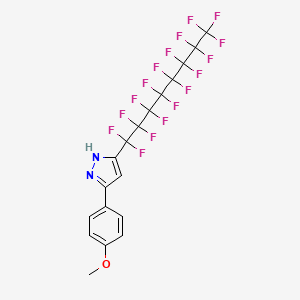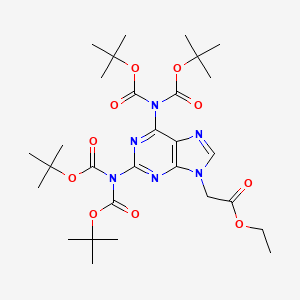
Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple tert-butoxycarbonyl (Boc) protecting groups and a purine base. The presence of these groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate typically involves multi-step organic reactions. One common method starts with the protection of the amino groups on the purine base using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino groups are protected during subsequent reactions. The protected purine is then reacted with ethyl bromoacetate under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Plays a role in the development of biochemical probes and enzyme inhibitors.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected under acidic conditions, revealing reactive amine groups that can participate in further chemical reactions. These reactions often involve the formation of covalent bonds with target molecules, leading to the desired biological or chemical effects .
相似化合物的比较
Similar Compounds
- Ethyl 2-(6-(bis(tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)amino)-2-oxoacetate
- Ethyl 2-(6-(bis(tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)amino)-2-oxoacetate
Uniqueness
Ethyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate is unique due to its dual Boc-protected amino groups and purine base, which confer specific reactivity and stability. This makes it particularly valuable in the synthesis of nucleoside analogs and other biologically active compounds .
属性
分子式 |
C29H44N6O10 |
|---|---|
分子量 |
636.7 g/mol |
IUPAC 名称 |
ethyl 2-[2,6-bis[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]acetate |
InChI |
InChI=1S/C29H44N6O10/c1-14-41-17(36)15-33-16-30-18-19(33)31-21(35(24(39)44-28(8,9)10)25(40)45-29(11,12)13)32-20(18)34(22(37)42-26(2,3)4)23(38)43-27(5,6)7/h16H,14-15H2,1-13H3 |
InChI 键 |
LVTCWKZHQMBQBI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


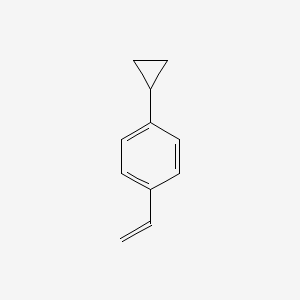
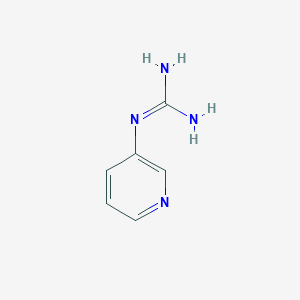

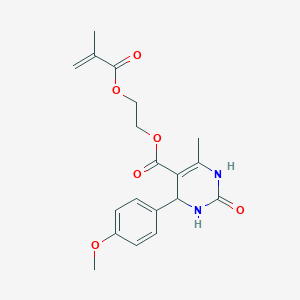
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)
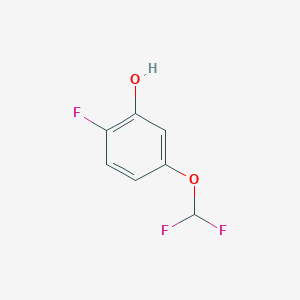
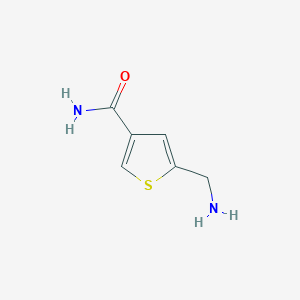
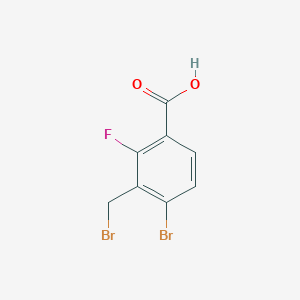
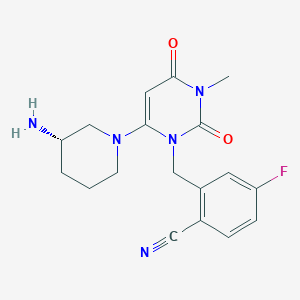
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)
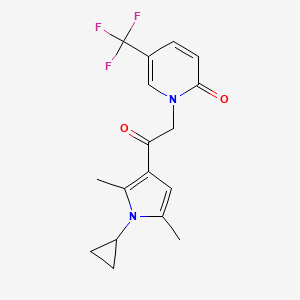
![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
